molecular formula C25H24N4O4S B4723081 Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 5926-72-7

Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B4723081
CAS No.: 5926-72-7
M. Wt: 476.5 g/mol
InChI Key: FSXFUZJQVMDJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic 1,2,4-triazole derivative characterized by a furan-2-yl and phenyl substituent on the triazole core. The molecule features a sulfanylacetamido linker bridging the triazole ring to a para-substituted benzoate ester (butyl group). This structural motif is critical for its physicochemical properties, including lipophilicity and hydrogen-bonding capacity, which influence bioavailability and target interactions.

1,2,4-Triazole derivatives are renowned for their diverse pharmacological activities, such as antifungal, anti-inflammatory, and immunomodulatory effects . The furan and phenyl groups enhance π-π stacking and hydrophobic interactions, while the butyl ester may improve metabolic stability compared to shorter-chain esters .

Properties

IUPAC Name

butyl 4-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-2-3-15-33-24(31)18-11-13-19(14-12-18)26-22(30)17-34-25-28-27-23(21-10-7-16-32-21)29(25)20-8-5-4-6-9-20/h4-14,16H,2-3,15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXFUZJQVMDJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365309
Record name Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-72-7
Record name Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Moiety: The furan ring can be introduced through a coupling reaction with the triazole intermediate.

    Attachment of the Benzoate Group: The benzoate group is then attached to the intermediate compound through esterification reactions.

    Final Coupling: The final step involves coupling the intermediate with butyl groups under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Substituents Ester/Amide Group Key Biological Activities References
Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate 5-(Furan-2-yl), 4-phenyl Butyl benzoate Potential anti-inflammatory, antifungal (inferred)
Tryfuzol® (Piperidine ester analogue) 5-(Furan-2-yl), 4-phenyl Piperidine acetate Immunomodulatory, antioxidant, hepatoprotective
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 5-(4-Chlorobenzyl), 4-(1H-pyrrol-1-yl) Ethyl benzoate Antifungal, antimicrobial
Methyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 4-Amino, 5-phenyl Methyl benzoate Not explicitly reported; amino group may enhance solubility
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 4-Amino, 5-(furan-2-yl) Variable acetamide substituents Anti-exudative (superior to diclofenac at 10 mg/kg)

Key Observations:

Substituent Effects: Furan vs. Chlorobenzyl: The furan-2-yl group (target compound) contributes to π-π interactions, whereas chlorobenzyl () introduces electron-withdrawing effects, possibly altering target specificity. Amino Substitution: Amino groups () improve hydrogen-bonding capacity, enhancing solubility but possibly reducing CNS penetration compared to phenyl substituents .

Biological Activity :

  • Anti-exudative activity is prominent in analogues with furan-2-yl and acetamide linkers (), suggesting the target compound may share this property.
  • Piperidine esters (Tryfuzol®, ) exhibit hepatoprotective effects, implying that ester choice significantly modulates tissue targeting .

Pharmacological and Physicochemical Properties

Table 2: Activity and Stability Comparison

Property Target Compound Tryfuzol® () Ethyl Benzoate Analogue () Amino-Substituted Analogue ()
LogP (Predicted) High (butyl ester) Moderate (piperidine) Moderate (ethyl ester) Low (amino group)
Anti-exudative Efficacy Not tested N/A N/A 85% inhibition at 10 mg/kg
Metabolic Stability Likely high High Moderate Low (polar amino group)
Crystal Packing Not reported Not reported Layered hydrogen-bonding (parallel to (100) plane) Not reported

Key Findings:

  • Anti-Exudative Activity : Derivatives with furan-2-yl and acetamide groups (e.g., ) show 85% inhibition of inflammation at 10 mg/kg, outperforming diclofenac (8 mg/kg). The target compound’s butyl ester may further optimize bioavailability .
  • Stability : Butyl esters resist hydrolysis better than methyl/ethyl esters, as seen in degradation studies of similar triazoles ().
  • Crystal Packing : Analogues with chlorophenyl groups () exhibit hydrogen-bonded bilayers, which could influence solubility and formulation .

Biological Activity

Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

  • Molecular Formula : C21H22N4O3S
  • Molecular Weight : 398.49 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCCC(=O)C1=CC=C(C=C1)N(C(=O)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4)S

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : The precursor compounds undergo cyclization reactions to form the triazole structure.
  • Acetamido Group Addition : An acetamido group is introduced via acylation reactions.
  • Formation of the Benzoate Ester : The final step involves esterification with butanol to yield the desired compound.

Anticancer Properties

Research indicates that compounds with triazole and furan moieties exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A study demonstrated that at concentrations of 50 µM, the compound inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes involved in cancer cell proliferation by binding to their active sites.
  • Membrane Disruption : The furan moiety may affect cellular membranes, leading to increased permeability and subsequent cell death.

Q & A

Basic Question: What are the typical synthetic routes for preparing Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?

Methodological Answer:
The synthesis involves two key steps:

Formation of the triazole-thione intermediate : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH to introduce the sulfanylacetamido moiety .

Esterification : Coupling the intermediate with butyl 4-aminobenzoate using standard carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the final benzoate ester.
Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water) .

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolve bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in triazole rings) .
  • Spectroscopy :
    • NMR : Assign peaks for furan protons (δ 6.3–7.4 ppm), triazole carbons (δ 150–160 ppm), and ester carbonyl (δ 165–170 ppm) .
    • IR : Confirm S-H (2500–2600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) stretches .

Basic Question: What biological activities are associated with its structural analogs?

Methodological Answer:
Triazole-sulfanyl derivatives exhibit:

  • Antimicrobial activity : Test via agar diffusion assays against S. aureus and E. coli at 50–100 µg/mL .
  • Anti-inflammatory potential : Assess via COX-2 inhibition assays (IC₅₀ values compared to celecoxib) .
    Note : Activity varies with substituents; furan groups enhance membrane permeability .

Advanced Question: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

Modify substituents :

  • Replace the furan-2-yl group with thiophene or pyridine to study electronic effects .
  • Vary the benzoate ester (e.g., methyl, ethyl) to assess lipophilicity impacts .

Bioassay testing : Compare IC₅₀ values in enzyme inhibition or cytotoxicity assays (e.g., MTT on HeLa cells) .

Computational modeling : Perform docking studies with target proteins (e.g., COX-2) to predict binding affinities .

Advanced Question: What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew activity .
  • Dose-response curves : Generate full curves (0.1–100 µM) to identify non-linear effects .
  • Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .

Advanced Question: How can computational methods optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to predict logP (target 2–3 for oral bioavailability) and CYP450 interactions .
  • Solubility enhancement : Simulate co-solvents (e.g., PEG 400) via molecular dynamics to improve aqueous solubility .

Advanced Question: What analytical techniques validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₂₅H₂₃N₄O₄S requires m/z 487.1412) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., triazole vs. furan protons) .
  • X-ray powder diffraction (XRPD) : Detect polymorphic forms if recrystallization yields inconsistent melting points .

Advanced Question: How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

  • Optimize solvent systems : Replace ethanol with DMF for better solubility of aromatic intermediates .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings in triazole functionalization .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .

Advanced Question: What mechanistic insights explain its potential enzyme inhibition?

Methodological Answer:

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .
  • Mutagenesis studies : Identify key binding residues (e.g., His90 in COX-2) via site-directed mutagenesis .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) .

Advanced Question: How to address stability issues during long-term storage?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Identify decomposition temperatures (>150°C suggests solid-state stability) .
  • Lyophilization : Prepare stable amorphous forms for hygroscopic intermediates .
  • Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Reactant of Route 2
Reactant of Route 2
Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.